molecular formula C14H10O3 B1196914 4-Methoxy-9H-xanthen-9-one CAS No. 6702-58-5

4-Methoxy-9H-xanthen-9-one

Cat. No. B1196914
CAS RN: 6702-58-5
M. Wt: 226.23 g/mol
InChI Key: SYEHHMRXODULBY-UHFFFAOYSA-N
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Description

4-Methoxy-9H-xanthen-9-one is a chemical compound with the molecular formula C14H10O3 and a molecular weight of 226.23 . It belongs to the class of xanthones, which are aromatic oxygenated heterocycles .


Synthesis Analysis

The synthesis of xanthones like 4-Methoxy-9H-xanthen-9-one involves various methods. One approach involves the use of the classical and modified Grover, Shah, and Shah reaction . Another method involves the use of ytterbium, palladium, ruthenium, copper catalysis . A library of xanthone derivatives was synthesized and biologically evaluated in vitro on human macrophages under pro-inflammatory conditions .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-9H-xanthen-9-one is characterized by a dibenzo-γ-pyrone scaffold, known as 9H-xanthen-9-one . The number and class of rings A and B derive from the biosynthetic pathways in higher plants leading to the acetate-derived A-ring (carbons 1–4) and the shikimic acid pathway-derived B-ring (carbons 5–8) .


Chemical Reactions Analysis

Xanthones like 4-Methoxy-9H-xanthen-9-one have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . The main mechanism of action of xanthones and their derivatives is still only partially disclosed, and further investigations are needed to improve their potential clinical outcomes .

Future Directions

The future directions for the study of 4-Methoxy-9H-xanthen-9-one and other xanthones involve further investigations into their mechanisms of action . There is also a need to further investigate the mechanisms underlying their synthesis in order to exploit them for application purposes .

properties

CAS RN

6702-58-5

Product Name

4-Methoxy-9H-xanthen-9-one

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

4-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O3/c1-16-12-8-4-6-10-13(15)9-5-2-3-7-11(9)17-14(10)12/h2-8H,1H3

InChI Key

SYEHHMRXODULBY-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2=O

Other CAS RN

6702-58-5

synonyms

4-methoxyxanthone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2-(2-methoxy-phenoxy)-benzoic acid (16.8 g, 68.8 mmol) in methylene chloride (100 mL) at 0° C. was added dropwise trifluoroacetic anhydride (12.7 mL, 89.4 mmol), and the reaction was stirred for 30 min at 0° C. At that time, boron trifluoride diethyl etherate (1.29 mL, 10.3 mmol) was added dropwise. The reaction was stirred overnight at rt, poured into H2O, and washed with brine. The organic phase was dried over MgSO4, filtered, and concentrated to give 12.4 g (54.8 mmol) of Compound 2a.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
1.29 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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